Enhanced Lipophilicity (XLogP3‑AA) Relative to the 6‑Methoxy Analog
Methyl 2‑formyl‑6‑(pyridin‑2‑ylmethoxy)nicotinate displays an XLogP3‑AA of 1.3 [1], compared with 0.8 for the 6‑methoxy derivative Methyl 2‑formyl‑6‑methoxynicotinate [2]. The higher logP suggests improved passive membrane permeability and may facilitate better CNS penetration when the compound is used as a fragment or intermediate.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | Methyl 2‑formyl‑6‑methoxynicotinate: 0.8 |
| Quantified Difference | Δ = +0.5 log P units |
| Conditions | PubChem computed XLogP3 3.0 (2019 release) |
Why This Matters
A 0.5 log P unit increase can substantially enhance membrane permeability, reducing the risk of poor cellular uptake in phenotypic or target‑based assays.
- [1] PubChem. Compound Summary for CID 97618399, Methyl 2-formyl-6-(pyridin-2-ylmethoxy)nicotinate. https://pubchem.ncbi.nlm.nih.gov/compound/97618399 (accessed 2026-04-28). View Source
- [2] PubChem. Compound Summary for CID 97618393, Methyl 2-formyl-6-methoxynicotinate. https://pubchem.ncbi.nlm.nih.gov/compound/1707585-59-8 (accessed 2026-04-28). View Source
